molecular formula C11H7N3O2 B2607586 N-(2-cyanophenyl)isoxazole-5-carboxamide CAS No. 941993-75-5

N-(2-cyanophenyl)isoxazole-5-carboxamide

Cat. No.: B2607586
CAS No.: 941993-75-5
M. Wt: 213.196
InChI Key: GCFNOLVYSQTYSG-UHFFFAOYSA-N
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Description

“N-(2-cyanophenyl)isoxazole-5-carboxamide”, also known as GW-406381X, is a synthetic compound that has gained significant attention in the fields of medicinal chemistry. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazole-carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . The coupling reaction to form isoxazole-carboxamide compounds was afforded by EDCI and DMAP as activating agents and covalent nucleophilic catalysts .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H7N3O2, and its molecular weight is 213.196. The structure of isoxazole derivatives was characterized by IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .


Chemical Reactions Analysis

Isoxazole derivatives show moderate to potent activities against COX enzymes . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions with the COX-2 enzyme .

Scientific Research Applications

Inhibition of Enzymatic Activities and Disease Modification N-(2-cyanophenyl)isoxazole-5-carboxamide and related isoxazole derivatives have been investigated for their potential in modifying disease pathways and inhibiting specific enzymatic activities. For instance, compounds such as leflunomide and its active metabolite A77-1726, which are structurally related to this compound, have shown promise as immunosuppressive agents through the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This inhibition affects pyrimidine nucleotide pools, essential for normal immune cell function, suggesting potential applications in disease modification, particularly in autoimmune diseases (Knecht & Löffler, 1998).

Carbonic Anhydrase Inhibition for Therapeutic Applications Isoxazole-containing sulfonamides, including derivatives of this compound, have been synthesized and found to exhibit potent inhibitory activity against carbonic anhydrase II and VII. These enzymes are therapeutic targets for conditions like glaucoma and neuropathic pain, indicating the potential of these derivatives in developing new treatments for these conditions (Altug et al., 2017).

Potential in Chemotherapy A series of N-phenyl-5-carboxamidyl isoxazoles, structurally related to this compound, have been synthesized and investigated for their anticancer activity, particularly against colon cancer. One of the compounds showed significant activity against colon tumor cells, indicating the potential of these derivatives as chemotherapeutic agents. The mechanism may involve the inhibition of signaling pathways critical for cancer cell survival, such as the JAK3/STAT3 pathway (Shaw et al., 2012).

Herbicidal Activity Research on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which are related to this compound, has demonstrated significant herbicidal activity against a range of broadleaf and narrowleaf weeds. This suggests the potential use of these compounds in agricultural applications to control weed populations (Hamper et al., 1995).

Antiprotozoal Activities Dicationic 3,5-diphenylisoxazoles, analogues to this compound, have been synthesized and shown to possess significant antiprotozoal activities against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings indicate the potential for developing new treatments for diseases such as trypanosomiasis and malaria (Patrick et al., 2007).

Mechanism of Action

Target of Action

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide is a complex compound with potential biological activity. For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to activate the plant’s defense mechanisms against a wide range of fungal and bacterial pathogens . This suggests that N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide could potentially interact with its targets in a similar manner, leading to changes in the biological system.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological pathways . For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The synthesis of similar compounds has been reported , which could provide insights into the potential ADME properties of N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide.

Result of Action

Compounds with similar structures have been found to have diverse biological activities . For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . For example, isotianil, a compound with a similar structure, is known to be an environmentally friendly bactericide that is used mainly for the prevention and control of rice blast by stimulating the natural defense mechanism of rice itself .

Future Directions

The future directions for “N-(2-cyanophenyl)isoxazole-5-carboxamide” could involve further exploration of its potential applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-7-8-3-1-2-4-9(8)14-11(15)10-5-6-13-16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFNOLVYSQTYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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